2,6-Diaminoisonicotinamide
Description
2,6-Diaminoisonicotinamide is a pyridine-derived compound featuring amino (-NH₂) groups at the 2- and 6-positions of the isonicotinamide scaffold. The compound’s amide and amino functional groups confer unique reactivity, making it a candidate for further exploration in drug development and materials science.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,6-diaminopyridine-4-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11)(H4,7,8,10) |
InChI Key |
YWZVQYIMUJHBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2,6-Diaminopimelic Acid (Mixture of Isomers)
Structural Differences: Unlike 2,6-diaminoisonicotinamide, 2,6-diaminopimelic acid is a diamino dicarboxylic acid with a linear carbon chain, classified as a bacterial cell wall component . Key Properties:
- Reactivity: Incompatible with strong oxidizers (e.g., peroxides), leading to decomposition into nitrogen oxides (NOₓ), CO₂, and CO .
- Toxicity: No available toxicological data, limiting safety assessments . Applications: Serves as a biomarker in bacterial metabolism studies.
2,6-Diethylthioisonicotinamide (Ethionamide Impurity E)
Structural Differences: Replaces amino groups with ethylthio (-S-C₂H₅) substituents at positions 2 and 6, altering electronic and steric properties . Key Properties:
- Pharmacological Role : As an impurity in ethionamide (an antitubercular drug), its presence may affect drug efficacy or safety.
- Stability: Thioether groups may enhance lipophilicity compared to amino groups, influencing metabolic pathways.
N-(2,6-Dimethylphenyl)acetamide
Structural Differences: Features an acetamide group attached to a dimethyl-substituted benzene ring, diverging from the pyridine core of this compound . Key Properties:
- Applications : Used in organic synthesis and as a reference standard.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Functional Group Impact: Amino groups in this compound enhance solubility and hydrogen-bonding capacity compared to thioether or methyl substituents in analogs .
- Safety Considerations: The lack of toxicity data for 2,6-diaminopimelic acid underscores the need for rigorous testing in related compounds .
- Synthetic Utility: Chromatographic and computational methods (e.g., from ) could be adapted to analyze purity and stability of this compound derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
